molecular formula C19H36N4O5 B14236864 L-Valyl-L-alanyl-L-valyl-L-isoleucine CAS No. 207124-23-0

L-Valyl-L-alanyl-L-valyl-L-isoleucine

Katalognummer: B14236864
CAS-Nummer: 207124-23-0
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: ZUFPLWKFZWHJMB-YTFOTSKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Valyl-L-alanyl-L-valyl-L-isoleucine is a tetrapeptide composed of the amino acids valine, alanine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-alanyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like valine and isoleucine.

    Reduction: Reduction reactions can be used to protect certain functional groups during synthesis.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxy derivatives, while substitution can result in peptide analogs with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Valyl-L-alanyl-L-valyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Valyl-L-alanyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Valyl-L-alanyl-L-valine: A tripeptide with similar amino acid composition but lacking isoleucine.

    L-Alanyl-L-valyl-L-isoleucine: A tripeptide with a different sequence of the same amino acids.

    L-Valyl-L-alanyl-L-alanine: A tetrapeptide with alanine replacing one of the valine residues.

Uniqueness

L-Valyl-L-alanyl-L-valyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications.

Eigenschaften

CAS-Nummer

207124-23-0

Molekularformel

C19H36N4O5

Molekulargewicht

400.5 g/mol

IUPAC-Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C19H36N4O5/c1-8-11(6)15(19(27)28)23-18(26)14(10(4)5)22-16(24)12(7)21-17(25)13(20)9(2)3/h9-15H,8,20H2,1-7H3,(H,21,25)(H,22,24)(H,23,26)(H,27,28)/t11-,12-,13-,14-,15-/m0/s1

InChI-Schlüssel

ZUFPLWKFZWHJMB-YTFOTSKYSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.